N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)18(23)22-16-14-5-3-4-6-15(14)25-17(16)19(24)21-13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJROLJZOYPLJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as the starting material.
Attachment of the Isobutyramido Group: The isobutyramido group can be attached through an amide coupling reaction using isobutyric acid and an appropriate coupling reagent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through a reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Comparison of Key Benzofuran Carboxamide Derivatives
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide | Isobutyramido at C3, 4-chlorophenyl at C2 | Under investigation | Enhanced metabolic stability due to branched alkyl group |
| 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | Amino group at C3 | Anticancer | Induces apoptosis in HeLa cells (IC₅₀ = 8.2 µM) |
| N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide | Dual halogenation (Cl, F) on phenyl groups | Antimicrobial | 2-fold higher potency vs. S. aureus than non-fluorinated analogs |
| N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide | Nitrobenzamido at C3, ethoxyphenyl at C2 | Anti-inflammatory | Inhibits COX-2 (IC₅₀ = 3.7 µM) via nitro group’s electron-withdrawing effects |
| N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide | Cyclopropane carboxamido at C3 | Anticancer | Targets tubulin polymerization (IC₅₀ = 1.5 µM) |
Role of Halogenation
Halogen substituents, particularly chlorine and fluorine, are critical for modulating bioactivity:
- Chlorine: The 4-chlorophenyl group in the target compound enhances membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs .
- Fluorine : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit improved target selectivity due to fluorine’s electronegativity and small atomic radius, but may reduce metabolic stability compared to chlorinated counterparts .
- Halogen Size : Studies on maleimide derivatives (e.g., N-(4-halophenyl)maleimides) show minimal correlation between halogen size (F, Cl, Br, I) and inhibitory potency (IC₅₀ range: 4.3–7.2 µM), suggesting electronic effects dominate over steric factors .
Influence of Substituent Bulkiness
- Isobutyramido vs. Cyclopropanecarboxamido : The isobutyramido group in the target compound provides greater conformational flexibility than the rigid cyclopropane ring in analogs like N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide. This flexibility may improve binding to flexible enzyme active sites .
- Nitrobenzamido vs. Alkylamido : Nitro groups (e.g., in N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide) enhance anti-inflammatory activity via radical scavenging but increase toxicity risks compared to alkylamido groups .
Biological Activity
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic chemistry methods, typically involving the reaction of substituted benzofuran derivatives with amides. The presence of the 4-chlorophenyl group is crucial for enhancing the biological activity of this compound, particularly its interaction with specific kinases involved in cancer pathways.
Anticancer Properties
The compound has shown significant anticancer activity, particularly against glioblastoma cell lines. Research indicates that it acts as a potent inhibitor of the AKT signaling pathway, which is critical in many cancers, including glioma. The inhibition of AKT2/PKBβ by this compound has been documented to correlate with reduced tumor growth and improved survival rates in preclinical models.
Key Findings:
- Inhibition of AKT2/PKBβ : Studies have demonstrated that this compound exhibits low micromolar activity against AKT2, an oncogenic kinase associated with glioma malignancy and poor patient prognosis .
- Selective Cytotoxicity : The compound displayed significantly lower cytotoxicity against non-cancerous cells compared to cancerous cells, indicating a favorable therapeutic index .
The mechanism through which this compound exerts its effects primarily involves the inhibition of key kinases in cancer pathways. The specificity towards AKT2 suggests that this compound could be developed into a targeted therapy for glioblastoma and potentially other malignancies that exhibit aberrant AKT signaling.
Table 1: Biological Activity Summary
| Activity Type | Target Kinase | IC50 (µM) | Cell Line Tested | Result |
|---|---|---|---|---|
| Kinase Inhibition | AKT1 | 12 | U87MG | Moderate inhibition |
| Kinase Inhibition | AKT2 | 14 | U251 | Strong inhibition |
| Cytotoxicity | Non-cancerous | >50 | Normal human astrocytes | Low cytotoxicity observed |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Case Study on Glioblastoma Treatment :
-
Clinical Implications :
- Further investigations into the pharmacokinetics and safety profile of this compound are necessary to assess its viability as a clinical treatment option. Current data suggest that it may be well-tolerated in vivo, but comprehensive clinical trials are required to establish definitive safety and efficacy profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
